3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(3-methoxypropoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-12-6-3-7-13-9-10-4-2-5-11-8-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMICMLMFLGLSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride is a compound belonging to the piperidine family, notable for its potential pharmacological applications. This article delves into its biological activity, exploring its interactions with biological targets, structural characteristics, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has the empirical formula C_{12}H_{19}ClN_2O_2 and a molecular weight of 223.74 g/mol. Its structure features a piperidine ring substituted with a methoxypropoxy group, which is believed to enhance its solubility and bioavailability compared to other piperidine derivatives.
Potential Biological Activities
Research has indicated that piperidine derivatives can exhibit a range of biological activities:
- Neurotransmitter Modulation : Interaction with serotonin and dopamine receptors may indicate potential antidepressant or anxiolytic effects.
- Cytotoxic Effects : Similar compounds have shown efficacy against cancer cell lines, suggesting potential anticancer properties .
- Analgesic and Anti-inflammatory Properties : Some piperidine derivatives are known for their pain-relieving and inflammation-reducing capabilities.
Comparative Analysis with Similar Compounds
To better understand its potential, we can compare this compound with structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-(2-Methoxyphenoxy)methylpiperidine hydrochloride | Piperidine derivative | Exhibits analgesic properties |
| 4-((3-Methoxypropoxy)methyl)piperidine hydrochloride | Piperidine derivative | Potential antidepressant effects |
| 1-(4-Methoxyphenyl)piperidin-4-ol | Piperidine derivative | Known for neuroprotective properties |
This table highlights how the unique substitution pattern on the piperidine ring of this compound could influence its biological activity compared to other derivatives.
Cytotoxicity Studies
In vitro studies have demonstrated that related piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested on MDA-MB-231 breast cancer cells, showing significant reductions in cell viability at specific concentrations (e.g., 50 µM) over a 72-hour incubation period . Although direct studies on this compound are lacking, these findings suggest that it may share similar anticancer properties.
The mechanisms through which piperidine derivatives exert their effects often involve modulation of neurotransmitter systems and inhibition of specific cellular pathways. For example, some studies have indicated that certain piperidine compounds can induce apoptosis in cancer cells through caspase activation and DNA fragmentation . Understanding these mechanisms is crucial for optimizing the therapeutic potential of this compound.
Future Directions in Research
Given the preliminary findings regarding the biological activity of related compounds, further research is warranted to elucidate the specific pharmacodynamics and therapeutic applications of this compound. Potential areas of exploration include:
- In Vivo Studies : Assessing the compound's efficacy in animal models to better understand its therapeutic potential.
- Molecular Docking Studies : Utilizing computational methods to predict interactions with various biological targets.
- Safety Profiles : Establishing comprehensive safety data to evaluate possible side effects or toxicity associated with the compound.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride exhibit potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for understanding the compound's pharmacodynamics and therapeutic potential in treating neurological disorders.
Antibacterial Activity
Preliminary studies suggest that piperidine derivatives may possess antibacterial properties. For instance, related compounds have shown effectiveness against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. This positions this compound as a candidate for further exploration in antibiotic development .
Cancer Research
The compound's structure suggests potential applications in cancer therapy. Similar piperidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These studies often focus on the compound's ability to inhibit specific pathways involved in tumor growth and metastasis .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Substituent Bulk and Polarity: The target compound’s 3-methoxypropoxy-methyl group provides moderate lipophilicity due to the propyl chain, balanced by the polar methoxy and ether groups. This contrasts with bulkier analogs like 4-(Diphenylmethoxy)piperidine HCl (MW 303.83), where diphenyl groups significantly increase hydrophobicity .
Positional Effects :
Regulatory and Environmental Considerations
- Regulatory Status: Many analogs, such as 4-(Diphenylmethoxy)piperidine HCl, are listed in chemical inventories like China’s IECSC, indicating compliance with regional regulations .
Preparation Methods
Stepwise Synthesis Outline
| Step | Reaction Description | Conditions & Reagents | Notes |
|---|---|---|---|
| 1. Protection of amino group | Boc or Cbz protection of 3-amino piperidine | Use Boc2O or CbzCl in basic medium (e.g., TEA) | Prevents side reactions during alkylation |
| 2. Activation of hydroxyl group | Conversion of hydroxyl to leaving group (e.g., mesylate or tosylate) | Use mesyl chloride or tosyl chloride, pyridine as base | Facilitates nucleophilic substitution |
| 3. Alkylation | Nucleophilic substitution of protected piperidine with 3-methoxypropyl halide | Alkyl halide (e.g., 3-methoxypropyl bromide), solvent such as acetonitrile or DMF, base like triethylamine | Controls regioselectivity and yield |
| 4. Deprotection | Removal of Boc or Cbz protecting group | Acidic conditions (e.g., HCl in dioxane) or hydrogenolysis | Generates free amine |
| 5. Salt formation | Formation of hydrochloride salt | Treatment with HCl gas or HCl solution | Enhances compound stability and crystallinity |
Example Synthesis from Patent Literature
- Starting from (R)-3-amino piperidine dihydrochloride, the amino group is protected with Boc anhydride in the presence of triethylamine.
- The hydroxyl group on the 3-position is activated by mesylation using mesyl chloride at 0-5°C.
- The activated intermediate undergoes nucleophilic substitution with 3-methoxypropyl bromide in acetonitrile under reflux.
- Subsequent acidic deprotection with HCl in methanol yields the free amine.
- Final treatment with HCl gas produces the hydrochloride salt of 3-[(3-methoxypropoxy)methyl]piperidine.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–30°C for protection and activation; reflux for alkylation | Low temperature prevents side reactions; reflux improves substitution |
| Solvent | Methanol, acetonitrile, dichloromethane, DMF | Polar aprotic solvents favor nucleophilic substitution |
| Base | Triethylamine, pyridine | Neutralizes acid byproducts, promotes reaction |
| Reaction Time | 5–10 hours depending on step | Ensures complete conversion without degradation |
| Purification | Extraction, washing with brine, drying over Na2SO4, vacuum drying | Removes impurities, improves yield and purity |
Analytical and Purity Data
- Purity of intermediates and final product is typically confirmed by High-Performance Liquid Chromatography (HPLC), with purity >95% achievable.
- Structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
- Hydrochloride salt formation improves crystallinity and stability, facilitating handling and storage.
Summary Table of Preparation Routes
Research Findings and Industrial Relevance
- The synthetic route starting from D-glutamic acid is notable for its short synthetic pathway and low cost, making it suitable for industrial production of chiral piperidine hydrochlorides.
- Use of mild reaction conditions and common reagents facilitates scalability and reproducibility.
- Formation of the hydrochloride salt enhances compound stability, which is critical for pharmaceutical applications.
- Analytical methods such as HPLC and NMR ensure quality control during synthesis.
Q & A
Q. Why do solubility values vary between computational predictions and experimental measurements?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
